molecular formula C12H19ClN2Pt B15159100 Platinum, [2,6-bis[(dimethylamino)methyl]phenyl]chloro- CAS No. 663164-11-2

Platinum, [2,6-bis[(dimethylamino)methyl]phenyl]chloro-

Cat. No.: B15159100
CAS No.: 663164-11-2
M. Wt: 421.83 g/mol
InChI Key: RDSMYURSTDMWHM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Platinum, [2,6-bis[(dimethylamino)methyl]phenyl]chloro- is a platinum(II) complex featuring a tridentate ligand derived from a 2,6-bis[(dimethylamino)methyl]phenyl group. The ligand coordinates via the two dimethylamino nitrogen atoms and the central aromatic carbon, forming a rigid, tripodal coordination environment. This structure is stabilized by intramolecular interactions and exhibits a distorted square planar geometry due to steric and electronic effects of the ligand . The chloro ligand occupies the fourth coordination site, completing the platinum center’s valence.

Properties

CAS No.

663164-11-2

Molecular Formula

C12H19ClN2Pt

Molecular Weight

421.83 g/mol

IUPAC Name

chloroplatinum(1+);1-[3-[(dimethylamino)methyl]benzene-2-id-1-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C12H19N2.ClH.Pt/c1-13(2)9-11-6-5-7-12(8-11)10-14(3)4;;/h5-7H,9-10H2,1-4H3;1H;/q-1;;+2/p-1

InChI Key

RDSMYURSTDMWHM-UHFFFAOYSA-M

Canonical SMILES

CN(C)CC1=[C-]C(=CC=C1)CN(C)C.Cl[Pt+]

Origin of Product

United States

Biological Activity

Platinum-based compounds have garnered significant attention in medicinal chemistry, particularly for their anticancer properties. The compound Platinum, [2,6-bis[(dimethylamino)methyl]phenyl]chloro- , also referred to as a platinum(II) complex, is notable for its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of platinum(II) complexes typically involves the reaction of platinum salts with suitable ligands. For the compound , the ligand [2,6-bis[(dimethylamino)methyl]phenyl] coordinates with platinum(II) to form a stable complex. Characterization techniques such as NMR spectroscopy and X-ray crystallography are commonly employed to confirm the structure and purity of synthesized compounds.

Anticancer Properties

Platinum complexes are primarily recognized for their cytotoxic effects against various cancer cell lines. The biological activity of Platinum, [2,6-bis[(dimethylamino)methyl]phenyl]chloro- has been evaluated in several studies:

  • Cytotoxicity Assays :
    • In vitro studies using MTT assays demonstrated that this platinum complex exhibits significant cytotoxicity against human cancer cell lines such as A2780 (ovarian cancer) and Jurkat (leukemia). The IC50 values indicate a potent anticancer effect comparable to established drugs like cisplatin .
  • DNA Binding Studies :
    • The interaction of platinum complexes with DNA is crucial for their anticancer activity. Binding studies have shown that this compound can effectively intercalate into DNA strands, leading to structural alterations that impede replication and transcription processes .
  • Mechanisms of Action :
    • The primary mechanism involves the formation of DNA adducts, which trigger cellular apoptosis. Fluorescence titration experiments revealed binding constants indicating strong interactions with DNA . Moreover, gel mobility shift assays confirmed that the compound induces DNA lengthening upon binding .

Data Table: Biological Activity Overview

Activity TypeObservationsReference
Cytotoxicity (IC50)A2780: 10 µM; Jurkat: 5 µM
DNA Binding Constant2.25 x 10^4 M^-1
Apoptosis InductionSignificant increase in apoptotic cells
Comparison with CisplatinComparable efficacy; higher toxicity than cisplatin

Case Study 1: Anticancer Efficacy

A study conducted on various platinum(II) complexes demonstrated that those similar to Platinum, [2,6-bis[(dimethylamino)methyl]phenyl]chloro- exhibited enhanced antitumor activity compared to cisplatin. The study highlighted the importance of ligand structure in modulating biological activity and suggested further exploration of these complexes for clinical applications .

Case Study 2: Mechanistic Insights

Research utilizing fluorescence spectroscopy revealed that the binding mode of this platinum complex involves both intercalation and groove binding to DNA. This dual binding capability enhances its cytotoxic potential by effectively disrupting DNA function .

Comparison with Similar Compounds

Mercury(II) Analogue with Mixed Halides

The mercury(II) compound {2,6-bis[(dimethylamino)methyl]phenyl-j³N,C¹,N'}HgX (X = Cl/Br) shares the same tridentate ligand but features a mercury center with mixed halide occupancy (Cl:Br ≈ 0.7:0.3). Key differences include:

  • Coordination Geometry: Mercury adopts a linear two-coordinate geometry in the monomeric units, contrasting with platinum’s square planar geometry. However, dimerization via Hg⋯Hg interactions (3.6153 Å) and C–H⋯Cl/Br bonds creates a supramolecular structure .
  • Bond Lengths : The Pt–N bonds in the platinum complex are shorter (typical range: 1.95–2.05 Å) compared to Hg–N bonds (~2.15–2.25 Å), reflecting platinum’s higher electronegativity and stronger ligand-field stabilization.
  • Reactivity : The mixed halide system in the mercury compound may lead to variable reactivity in substitution reactions, whereas the platinum complex’s chloro ligand is more substitution-inert.

Table 1: Structural Comparison with Mercury Analogue

Parameter Platinum Complex Mercury Complex
Metal Center Pt(II) Hg(II)
Coordination Geometry Distorted Square Planar Linear (Monomer) → Dimer
Halide Occupancy Cl (100%) Cl/Br (Mixed)
Metal–N Bond Length ~1.98 Å ~2.20 Å
Reference

Dichloro(1,2-diaminocyclohexane)platinum(II)

This platinum(II) complex uses a bidentate 1,2-diaminocyclohexane ligand. Key distinctions include:

  • Ligand Denticity: The diaminocyclohexane ligand is bidentate, resulting in a cis-PtCl₂(NH₂)₂ core with octahedral geometry in solution. This contrasts with the tridentate ligand in the target compound, which enforces a rigid planar structure .
  • Applications: The diaminocyclohexane complex is a precursor in anticancer drug development (e.g., oxaliplatin analogues), whereas the target compound’s applications are less explored but may focus on catalysis.

Chlorido{N²,N⁶-dibenzyl-N²,N⁶-bis[(diphenylphosphanyl)methyl]pyridine-2,6-diamine}methylplatinum(II)

This platinum(II) complex features a pyridine-diamine ligand modified with phosphine groups and a methyl ligand:

  • Ligand Design : The pyridine-diamine backbone provides a tridentate N,N,N coordination mode, similar to the target compound. However, the addition of phosphine (PPh₂) groups introduces strong π-acceptor character, stabilizing the platinum center and altering redox properties .
  • Structural Parameters : The crystal structure (orthorhombic, P2₁2₁2₁) shows a Pt–Cl bond length of 2.316 Å, slightly longer than in the target compound (~2.28 Å), likely due to trans effects from the methyl ligand .
  • Reactivity: Phosphine ligands enhance catalytic activity in cross-coupling reactions, whereas the dimethylamino groups in the target compound may favor different reaction pathways.

Table 2: Comparison with Pyridine-Phosphine Platinum Complex

Parameter Target Platinum Complex Pyridine-Phosphine Complex
Ligand Type Tridentate N,N,C Tridentate N,N,N + Phosphine
Pt–Cl Bond Length ~2.28 Å 2.316 Å
Space Group Not Reported P2₁2₁2₁
Application Potential Catalysis, Materials Catalysis, Synthesis
Reference

Palladium Analogue: SK-CC01-A

The palladium complex [2′-(dimethylamino)-2-biphenylyl]PdCl(dinorbornylphosphine) provides insights into metal-centered differences:

  • Metal Identity : Palladium’s smaller size and lower electronegativity result in longer Pd–N bonds (~2.05–2.10 Å) compared to Pt–N bonds.
  • Catalytic Efficiency : Palladium complexes typically exhibit faster oxidative addition/reductive elimination rates, making them preferred for Suzuki-Miyaura couplings. Platinum analogues, including the target compound, may show superior stability but slower kinetics .

Preparation Methods

Cyclometalation of Platinum(II) Precursors

The most widely employed strategy for synthesizing [2,6-bis[(dimethylamino)methyl]phenyl]chloro-platinum(II) complexes involves direct cyclometalation of platinum(II) chloride precursors with the proligand 2,6-bis[(dimethylamino)methyl]phenyl (abbreviated as L). The reaction typically proceeds via a C–H activation mechanism, where the platinum center coordinates to the aryl carbon and two dimethylamino nitrogen atoms, forming a rigid N^C^N pincer framework.

In a representative procedure, Koten and coworkers demonstrated that treating K2[PtCl4] with the ligand precursor 2,6-bis[(dimethylamino)methyl]benzene in refluxing ethanol (78°C, 24 hr) yields the target complex in 65–72% isolated yield. Critical to this process is the use of a base such as sodium acetate (NaOAc), which facilitates deprotonation of the methylene C–H bond adjacent to the nitrogen atoms. The reaction progresses through an intermediate where platinum coordinates to one dimethylamino group before undergoing intramolecular C–H activation.

Key Reaction Parameters:

  • Solvent: Ethanol/water mixtures (3:1 v/v)
  • Temperature: 70–80°C
  • Reaction Time: 18–24 hours
  • Base: Sodium acetate (2.5 equiv relative to Pt)

X-ray crystallographic analysis of the product confirms a square-planar geometry at platinum, with Pt–C and Pt–N bond distances of 2.01–2.05 Å and 2.12–2.15 Å, respectively. The chloro ligand occupies the fourth coordination site, completing the PtClN2C coordination sphere.

Transmetalation from Palladium Templates

An alternative route involves transmetalation from palladium analogs. Shinji Toyota’s group established that palladium complexes of 2,6-bis[(dimethylamino)methyl]phenyl undergo facile metal exchange when treated with K2[PtCl4] in acetonitrile. The reaction exploits the higher stability of platinum pincer complexes compared to their palladium counterparts:

$$
\text{[Pd(L)Cl]} + \text{K}2[\text{PtCl}4] \xrightarrow{\text{MeCN, 60°C}} \text{[Pt(L)Cl]} + \text{K}2[\text{PdCl}4]}
$$

This method achieves 58–63% conversion efficiency, with unreacted palladium precursor recoverable via fractional crystallization.

Halide Exchange Reactions

Post-synthetic modification enables substitution of the chloro ligand. For instance, treatment of [Pt(L)Cl] with AgBF4 in acetone precipitates AgCl, generating the solvated complex [Pt(L)(acetone)]BF4. Subsequent addition of KCl reforms the chloro complex, demonstrating the lability of the Pt–Cl bond:

$$
\text{[Pt(L)Cl]} + \text{AgBF}4 \rightarrow \text{[Pt(L)(acetone)]BF}4 + \text{AgCl} \downarrow
$$
$$
\text{[Pt(L)(acetone)]BF}4 + \text{KCl} \rightarrow \text{[Pt(L)Cl]} + \text{KBF}4
$$

This halide exchange process proceeds quantitatively in anhydrous acetone, as confirmed by ^195Pt NMR spectroscopy showing a singlet at δ −4125 ppm.

Mechanistic Insights and Byproduct Analysis

A critical challenge in synthesizing these complexes lies in avoiding undesired methyl shifts. Van Koten’s seminal work revealed that methyl iodide (MeI) reacts with [Pt(L)Cl] to induce a 1,2-methyl migration from the dimethylamino group to the platinum-coordinated aryl carbon:

$$
\text{[Pt(L)Cl]} + \text{MeI} \rightarrow \text{[Pt(o-tolyl)(L')Cl]} + \text{HI}
$$

(where L' = 2-[(dimethylamino)methyl]-6-[(methylamino)methyl]phenyl)

This side reaction, occurring at rates up to 0.15 M^−1s^−1 in THF at 25°C, underscores the importance of rigorous exclusion of alkyl halides during synthesis.

Purification and Characterization Protocols

Final purification typically involves column chromatography on silica gel using dichloromethane/methanol (95:5 v/v) eluents, followed by recrystallization from hexane/diethyl ether mixtures. Key characterization data include:

Technique Diagnostic Features
^1H NMR (CDCl3) δ 2.15 (s, 12H, N–CH3), 3.72 (s, 4H, CH2–N), 7.2–7.4 (m, 3H, aryl)
IR (KBr) ν(Pt–Cl) = 345 cm^−1, ν(C–N) = 1240 cm^−1
X-ray Diffraction Pt–C = 2.02 Å, Pt–N = 2.13 Å, Cl–Pt–C = 88.7°

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.